molecular formula C29H21N5OS B3316184 2,2-diphenyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide CAS No. 953170-64-4

2,2-diphenyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide

Cat. No. B3316184
CAS RN: 953170-64-4
M. Wt: 487.6 g/mol
InChI Key: FNSQFDJRRBZFLO-UHFFFAOYSA-N
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Description

The compound “2,2-diphenyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide” is a complex organic molecule. It contains several functional groups and rings, including two phenyl groups, a thiophene ring, and a 1,2,4-triazolo[4,3-b]pyridazine ring .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The IR absorption spectra of related compounds have shown two signals for C=O groups at 1650–1712 cm−1 .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of conjugated systems and aromatic rings. The presence of the thiophene and triazole rings suggests high π-electron density .


Chemical Reactions Analysis

The compound, due to its functional groups, may undergo a variety of chemical reactions. For instance, the thiophene ring is known to have high resonance energy and more electrophilic reactivity than benzene .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which are part of the compound , are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Anti-Inflammatory Applications

These compounds have been proven to be effective drugs in the current disease scenario. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory .

Anti-Psychotic Applications

The compound has been shown to have anti-psychotic properties, making it potentially useful in the treatment of various mental health disorders .

Anti-Arrhythmic Applications

The compound has also been found to have anti-arrhythmic properties, which could make it useful in the treatment of certain heart conditions .

Anti-Anxiety Applications

The anti-anxiety properties of the compound could potentially make it useful in the treatment of anxiety disorders .

Anti-Fungal Applications

The compound has been found to have anti-fungal properties, which could make it useful in the treatment of various fungal infections .

Antioxidant Applications

The compound has been found to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases .

Anti-Cancer Applications

The compound has been found to have anti-cancer properties, which could make it useful in the treatment of various types of cancer .

properties

IUPAC Name

2,2-diphenyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N5OS/c35-29(27(20-9-3-1-4-10-20)21-11-5-2-6-12-21)30-23-14-7-13-22(19-23)24-16-17-26-31-32-28(34(26)33-24)25-15-8-18-36-25/h1-19,27H,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSQFDJRRBZFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CC=CS6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-diphenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-diphenyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
2,2-diphenyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide
Reactant of Route 3
2,2-diphenyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide
Reactant of Route 4
2,2-diphenyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide
Reactant of Route 5
2,2-diphenyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide
Reactant of Route 6
2,2-diphenyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide

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